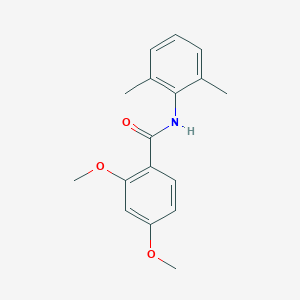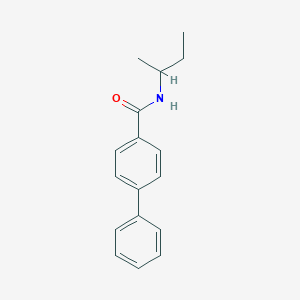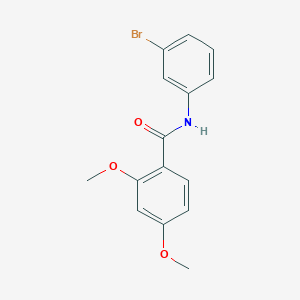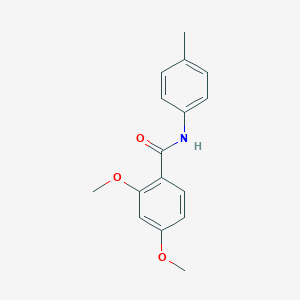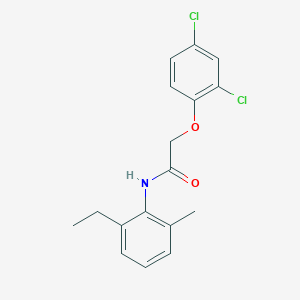
2-(2,4-Dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as Butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It was first introduced in 1974 and has since become one of the most extensively used herbicides globally. The chemical structure of Butachlor is similar to other herbicides such as Acetochlor and Alachlor.
Mechanism of Action
The mechanism of action of Butachlor involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately cell death. Butachlor is known to be selective in its action, meaning that it only affects plants and not animals.
Biochemical and Physiological Effects:
Butachlor has been shown to have several biochemical and physiological effects on plants. It inhibits the activity of several enzymes involved in the photosynthetic process, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). It also affects the synthesis of chlorophyll, leading to a decrease in the photosynthetic rate. Additionally, Butachlor has been shown to affect the growth and development of rice plants, leading to changes in plant morphology and yield.
Advantages and Limitations for Lab Experiments
One of the major advantages of Butachlor is its effectiveness in controlling weeds in rice paddies. It is also relatively inexpensive and easy to apply. However, Butachlor has some limitations when used in lab experiments. Its toxicity to plants may vary depending on the species, making it difficult to compare results across different studies. Additionally, Butachlor may have unintended effects on non-target organisms such as insects and soil microorganisms.
Future Directions
Several future directions for research on Butachlor can be explored. One area of research could focus on developing more selective herbicides that target specific weeds while minimizing the impact on non-target organisms. Another area of research could focus on the development of new formulations of Butachlor that are more environmentally friendly and have reduced toxicity to plants and animals. Finally, research could explore the potential use of Butachlor in other crops and agricultural systems beyond rice paddies.
Conclusion:
In conclusion, Butachlor is a widely used herbicide that has been extensively studied for its efficacy in controlling weeds in rice paddies. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to cell death. While Butachlor has several advantages, such as its effectiveness and low cost, it also has some limitations when used in lab experiments. Future research can explore new formulations and applications of Butachlor to improve its effectiveness and minimize its impact on the environment.
Synthesis Methods
Butachlor is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 2-ethyl-6-methylaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction mixture is then heated, and the resulting product is purified through a series of steps such as filtration, washing, and drying.
Scientific Research Applications
Butachlor has been extensively studied for its efficacy in controlling weeds in rice paddies. Several studies have shown that Butachlor is effective in controlling a wide range of weeds, including grasses and broadleaf weeds. It is also known to have a long residual effect, which makes it an ideal herbicide for rice cultivation.
properties
Molecular Formula |
C17H17Cl2NO2 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-12-6-4-5-11(2)17(12)20-16(21)10-22-15-8-7-13(18)9-14(15)19/h4-9H,3,10H2,1-2H3,(H,20,21) |
InChI Key |
AGNOOAXBAOPALQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



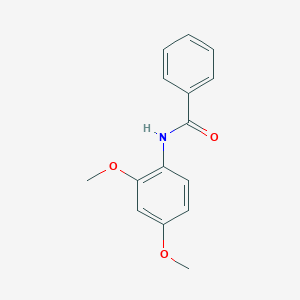
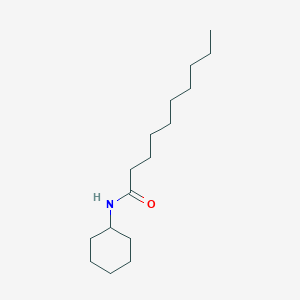
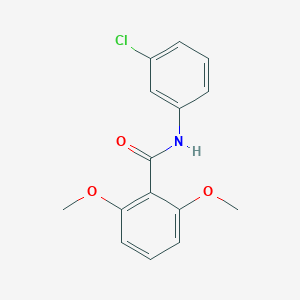
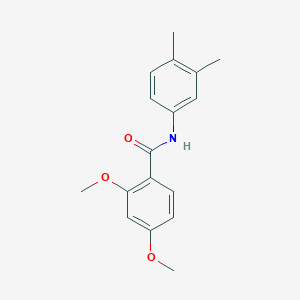
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)


![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
